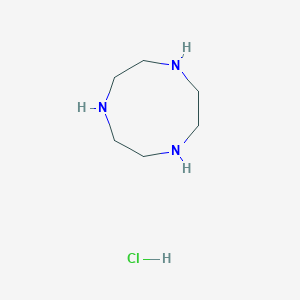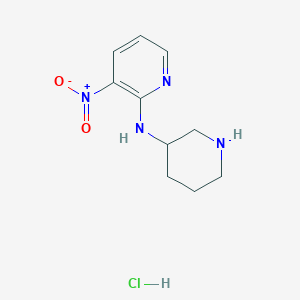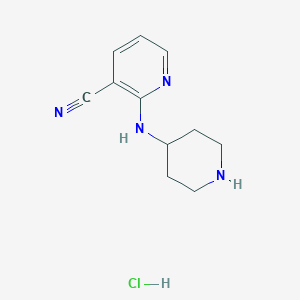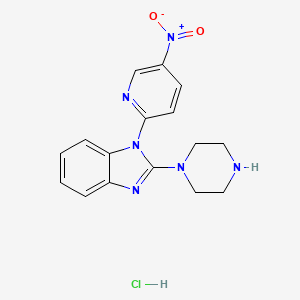
6-Bromo-4-methyl-3-nitroquinoline
Overview
Description
Scientific Research Applications
Synthesis of PI3K/mTOR Inhibitors
6-Bromo-4-methyl-3-nitroquinoline is a crucial intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer therapy. The compound facilitates the preparation of derivatives of NVP-BEZ235, a notable dual inhibitor with therapeutic implications. The optimized synthetic methods for this compound suggest its pivotal role in drug development processes (Lei et al., 2015).
Prodrug Systems for Reductive Activation
Research has explored the synthesis of novel 2-aryl-5-nitroquinolines, including this compound derivatives, as potential prodrug systems for bioreductive activation. These compounds are synthesized to study their fragmentation upon reduction, indicating their application in developing prodrug strategies that could enhance therapeutic efficacy (Couch et al., 2008).
Anticancer Activity
The biological evaluation of quinoline derivatives, including this compound, for anticancer activity demonstrates their potential in drug discovery. These compounds, with various functional groups, have been tested against different cancer cell lines, highlighting their antiproliferative activities and potential as anticancer agents (Köprülü et al., 2018).
Chemical Synthesis and Transformations
This compound has been utilized in various chemical synthesis and transformation studies. For example, its role in the Skraup-type synthesis of 3-Bromoquinolin-6-ols showcases its versatility as a reagent in creating diversely substituted quinolines, which can be further modified for different applications (Lamberth et al., 2014).
Safety and Hazards
This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Quinoline derivatives generally interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The nitro group in the 3-position and the bromo group in the 6-position may influence the compound’s reactivity and binding affinity .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, including those involved in cell division, signal transduction, and metabolic processes .
Pharmacokinetics
As a pharmaceutical intermediate, its bioavailability would depend on the specific drug formulation and route of administration .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-4-methyl-3-nitroquinoline . For instance, it is air-sensitive and incompatible with oxidizing agents and heat . These factors could affect its stability and, consequently, its biological activity.
properties
IUPAC Name |
6-bromo-4-methyl-3-nitroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-8-4-7(11)2-3-9(8)12-5-10(6)13(14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJZQOHLSJFXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3217797.png)

![N-(3,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]urea](/img/structure/B3217808.png)
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3217816.png)


![N-[2-amino-1-(3-methylthien-2-yl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B3217833.png)






